Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate
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Overview
Description
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate is a synthetic compound known for its diverse applications in scientific research. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydroxyethylamine Intermediate: This step involves the reaction of 3-chlorophenylacetonitrile with ethylene oxide in the presence of a base to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with ammonia to form 2-(3-chlorophenyl)ethylamine.
Alkylation Reaction: The 2-(3-chlorophenyl)ethylamine is then reacted with 4-bromomethylphenoxyacetic acid methyl ester under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-(2-oxo-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Reduction: Formation of 4-(2-(2-amino-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate.
Substitution: Formation of 4-(2-(2-hydroxy-2-(3-substituted phenyl)ethylamino)propyl)phenoxyacetate.
Scientific Research Applications
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets beta-adrenoceptors, influencing cellular signaling pathways.
Pathways Involved: The compound modulates the activity of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, leading to various physiological effects.
Comparison with Similar Compounds
Methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate can be compared with other similar compounds such as:
Indole Derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Phenoxyacetic Acid Derivatives: These compounds are known for their herbicidal and plant growth-regulating properties.
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological applications.
4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetic acid: A closely related compound with similar chemical properties.
Properties
CAS No. |
91097-81-3 |
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Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
methyl 2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate |
InChI |
InChI=1S/C20H24ClNO4/c1-14(22-12-19(23)16-4-3-5-17(21)11-16)10-15-6-8-18(9-7-15)26-13-20(24)25-2/h3-9,11,14,19,22-23H,10,12-13H2,1-2H3 |
InChI Key |
ZFLBZHXQAMUEFS-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)OC)NCC(C2=CC(=CC=C2)Cl)O |
Synonyms |
BRL 35135 BRL 35135, hydrombromide, (R*,R*)-(+-)-isomer BRL-35135 BRL35135A methyl 4-(2-(2-hydroxy-2-(3-chlorophenyl)ethylamino)propyl)phenoxyacetate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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